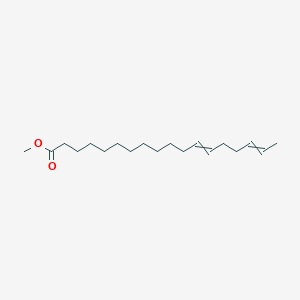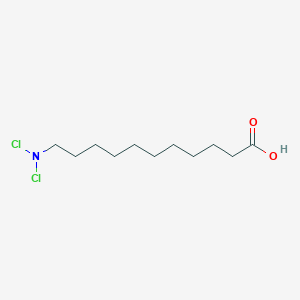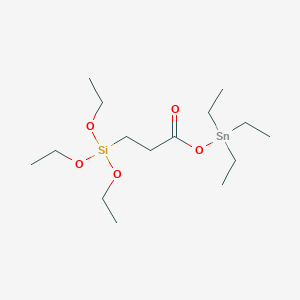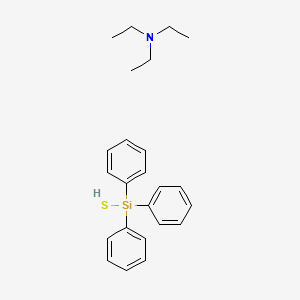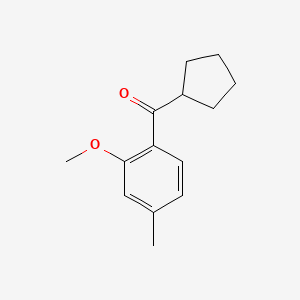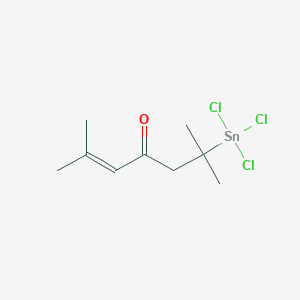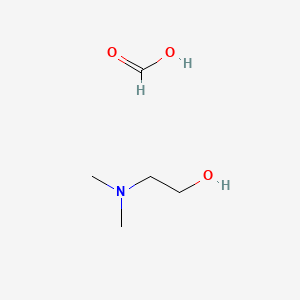
2-(Dimethylamino)ethanol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethanol;formic acid is an organic compound that features both amine and alcohol functional groups. It is commonly referred to as dimethylaminoethanol or deanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by reacting dimethylamine with ethylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 2-(Dimethylamino)ethanol is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halides like hydrogen chloride (HCl) or hydrogen bromide (HBr) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols .
Applications De Recherche Scientifique
2-(Dimethylamino)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethanol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethanol can be compared with other similar compounds, such as:
Ethanolamine: Similar in structure but lacks the dimethylamino group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is used in similar applications.
These compounds share some functional similarities but differ in their specific applications and chemical properties.
Propriétés
Numéro CAS |
59101-30-3 |
|---|---|
Formule moléculaire |
C4H11NO.CH2O2 C5H13NO3 |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;formic acid |
InChI |
InChI=1S/C4H11NO.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,3-4H2,1-2H3;1H,(H,2,3) |
Clé InChI |
VHVATZZFHAQBPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
